4-Nitrobenzyl 1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17/h1-7,13H,8H2 |
InChI Key |
AHIOKWMDBHEOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity Studies and Reaction Mechanisms of 4 Nitrobenzyl 1h Pyrrole 2 Carboxylate
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System
The pyrrole ring in 4-Nitrobenzyl 1H-pyrrole-2-carboxylate is an electron-rich aromatic system, making it prone to electrophilic substitution reactions such as halogenation, nitration, and acylation. The substituent already present on the ring, the 4-nitrobenzyl carboxylate group at the 2-position, directs incoming electrophiles primarily to the 4- and 5-positions. The electron-withdrawing nature of the carboxylate group deactivates the ring to some extent, but the inherent high reactivity of the pyrrole nucleus allows for substitution to occur under relatively mild conditions.
Common electrophilic substitution reactions on pyrrole rings include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.
Nitration: Substitution with a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation: Acylation of the pyrrole ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
The regioselectivity of these reactions is influenced by both steric and electronic factors. The following table summarizes the expected major products for various electrophilic substitution reactions on this compound.
| Reaction | Reagents | Major Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 4-Nitrobenzyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
| Nitration | HNO3/H2SO4 | 4-Nitrobenzyl 4-nitro-1H-pyrrole-2-carboxylate |
| Acylation | Acetic anhydride, BF3·OEt2 | 4-Nitrobenzyl 4-acetyl-1H-pyrrole-2-carboxylate and 4-Nitrobenzyl 5-acetyl-1H-pyrrole-2-carboxylate |
Nucleophilic Reactions Involving the Ester Functionality
The ester group in this compound is a primary site for nucleophilic attack. Common nucleophilic reactions at the ester carbonyl include hydrolysis, ammonolysis, and transesterification. The 4-nitrobenzyl group is a relatively good leaving group, which can facilitate these transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1H-pyrrole-2-carboxylic acid, and 4-nitrobenzyl alcohol under either acidic or basic conditions.
Ammonolysis: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amide, 1H-pyrrole-2-carboxamide.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst results in the exchange of the 4-nitrobenzyl group for the new alkyl or aryl group of the alcohol.
The following table provides an overview of typical nucleophilic reactions at the ester functionality.
| Reaction | Nucleophile | Catalyst | Product |
| Hydrolysis | H2O | H+ or OH- | 1H-pyrrole-2-carboxylic acid |
| Ammonolysis | NH3 | - | 1H-pyrrole-2-carboxamide |
| Transesterification | R'OH | H+ or Base | R' 1H-pyrrole-2-carboxylate |
Cyclization Reactions and Heterocyclic Ring Annulation
The structure of this compound offers possibilities for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in the synthesis of complex nitrogen-containing molecules.
While direct cyclization involving the 4-nitrobenzyl group is not commonly reported, modifications of the pyrrole ring or the ester can lead to the formation of fused systems. For instance, introduction of a suitable functional group at the N-1 position of the pyrrole can enable cyclization. A study on related N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates demonstrated that these compounds can undergo nucleophilic and electrophilic cyclization to yield pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones beilstein-journals.orgnih.gov. For example, the reaction of a related N-alkynyl pyrrole derivative with hydrazine leads to a 6-exo-dig cyclization product nih.gov.
Recent research has also explored glucose-mediated nitro-reductive cyclization methods for the synthesis of diverse pyrrole-fused heterocycles, such as pyrrolo[1,2-a]quinoxalin-4(5H)-ones, from alkyl (NH)-pyrrole-2-carboxylates and 2-fluoronitroarenes nih.gov. This suggests that under reductive conditions, the nitro group of the 4-nitrobenzyl moiety could potentially participate in cyclization reactions.
The 4-nitrobenzyl group can influence the reactivity of the pyrrole system in cycloaddition reactions. The electron-withdrawing nature of the nitro group can impact the electron density of the entire molecule. In Diels-Alder reactions, where pyrroles can act as dienes, the electronic properties of substituents are crucial. While the 4-nitrobenzyl group is not directly attached to the pyrrole ring, its electronic influence can be transmitted through the ester linkage.
Furthermore, the 4-nitrobenzyl group itself can be involved in photochemical cycloaddition reactions, although this is less common in the context of the entire molecule's reactivity. The primary role of the 4-nitrobenzyl group in many synthetic strategies is often as a protecting group that can be removed under specific conditions, such as hydrogenolysis.
Stability and Degradation Pathways of the Chemical Compound
This compound is a relatively stable compound under standard laboratory conditions. However, it can undergo degradation through several pathways, primarily involving the ester functionality and the nitro group.
The primary degradation pathway is the hydrolysis of the ester bond, as discussed in section 3.2. This process is accelerated by the presence of acids or bases and elevated temperatures.
The nitroaromatic moiety introduces another potential degradation route, particularly under reductive conditions. The nitro group can be reduced to an amino group, which can then undergo further reactions. The biodegradation of nitroaromatic compounds is an area of active research, as many of these compounds are environmental pollutants cswab.org. Microbial degradation pathways often involve the reduction of the nitro group.
The pyrrole ring itself can be susceptible to oxidative degradation, leading to ring-opening products, although this typically requires harsh conditions.
Catalyst Development for this compound Transformations
The development of catalysts for transformations involving this compound focuses on enhancing the efficiency and selectivity of reactions at the pyrrole ring and the ester group.
For electrophilic substitutions on the pyrrole ring, Lewis acids are commonly employed as catalysts to activate the electrophile. For Friedel-Crafts acylation, for example, catalysts such as AlCl3 or BF3·OEt2 are used.
In the context of forming fused pyrrole systems, transition metal catalysts have shown significant utility. For instance, palladium-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides has been used to synthesize pyrrolo-pyrazines and pyrrolo-pyridines researchgate.net. Copper catalysts, in conjunction with ligands like 1,10-phenanthroline, have been utilized for the coupling of pyrrole derivatives with alkynyl bromides nih.gov. Ruthenium catalysts have also been employed in the synthesis of polysubstituted pyrroles via intermolecular [3+2] cycloaddition reactions nih.gov.
The development of catalysts for the selective transformation of the 4-nitrobenzyl group, such as catalytic hydrogenation for its removal as a protecting group, is also an important area. Catalysts like palladium on carbon (Pd/C) are highly effective for this purpose.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been a central tool in the computational study of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate, offering a balance between computational cost and accuracy for determining the molecule's electronic structure and optimized geometry. These calculations provide a foundational understanding of the molecule's stability and conformational preferences.
Basis Set and Functional Selection in DFT Studies
The precision of DFT calculations is highly dependent on the choice of the basis set and the functional. For molecules similar to this compound, such as other pyrrole (B145914) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been effectively utilized. researchgate.net This combination is known to provide reliable results for both geometric parameters and electronic properties, making it a standard choice for the structural validation of such compounds. researchgate.net The selection of an appropriate functional and basis set is a critical first step that influences the accuracy of all subsequent computational analyses.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful method for understanding the Lewis-like molecular bonding patterns and the delocalization of electron density within a molecule. wisc.eduwikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts such as bonds, lone pairs, and core orbitals. wisc.eduwikipedia.org For aromatic and heterocyclic compounds, NBO analysis reveals important information about hyperconjugative interactions, which are key to understanding molecular stability. For instance, in related pyrrole systems, NBO analysis has been used to identify significant charge transfer from lone pair orbitals to antibonding π* orbitals, indicating substantial electron delocalization.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net In a molecule like this compound, the nitro group and the carbonyl oxygen of the ester would be expected to be regions of high negative potential, indicated by red and yellow colors on the MEP map. Conversely, the hydrogen atoms of the pyrrole ring and the benzyl (B1604629) group would exhibit positive potential, shown in blue. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For pyrrole derivatives, the HOMO is typically distributed over the pyrrole ring, indicating its electron-rich nature, while the LUMO may be localized on other parts of the molecule, such as the nitrobenzyl group in this case, which acts as an electron-withdrawing moiety.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap | Data not available |
No specific experimental or calculated data for this compound was found in the search results.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Calculated NMR Chemical Shifts (Gauge-Including Atomic Orbitals Approach)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. mdpi.com This method has been successfully applied to various heterocyclic compounds to predict both ¹H and ¹³C NMR spectra. mdpi.com The calculated chemical shifts, when compared with experimental data, can confirm the molecular structure and provide detailed insights into the electronic environment of the nuclei. For accurate predictions, the calculations are often performed using a suitable DFT functional and basis set, such as B3LYP with 6-311+G(2d,p). mdpi.com
Table 2: Calculated vs. Experimental NMR Chemical Shifts (ppm)
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
No specific experimental or calculated NMR data for this compound was found in the search results.
Theoretical Vibrational Frequencies and Mode Assignments
Theoretical vibrational analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies using methods like DFT, researchers can assign specific vibrational modes (stretches, bends, torsions) to the peaks observed in experimental spectra. This allows for a detailed understanding of the molecule's structural dynamics.
For this compound, a full theoretical vibrational spectrum would be characterized by contributions from the pyrrole ring, the nitrobenzyl group, and the ester linkage. Based on studies of related molecules, key vibrational modes can be predicted. For instance, computational studies on pyrrole and its derivatives have extensively characterized the vibrational modes of the heterocyclic ring. researchgate.net Similarly, the vibrational signatures of nitro-aromatic compounds are well-established. scirp.org
A complete assignment involves identifying the calculated frequency for each normal mode of vibration and describing the atomic motions involved. Key expected vibrational modes for this compound would include:
N-H Stretching: The pyrrole N-H bond would exhibit a characteristic stretching vibration, typically calculated in the range of 3500-3300 cm⁻¹. nih.gov
C=O Stretching: The carbonyl group of the ester linkage is expected to show a strong, distinct stretching vibration, generally predicted around 1750-1700 cm⁻¹.
NO₂ Stretching: The nitro group has two characteristic stretching modes: an asymmetric stretch (typically higher frequency, ~1550-1500 cm⁻¹) and a symmetric stretch (lower frequency, ~1350-1300 cm⁻¹).
Aromatic C-H and C=C Stretching: Vibrations from the benzene and pyrrole rings would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
The table below presents theoretical vibrational frequencies for a related compound, (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate, calculated using DFT. This illustrates the type of data generated in such an analysis.
| Assignment | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrrole) | 3342 |
| C=O Stretch | 1676 |
| N-H Deformation | 1535 |
Data derived from a computational study on a related pyrrole hydrazone derivative. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. It is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which represent the intensity of the electronic transition. pku.edu.cnresearchgate.net
For this compound, the electronic transitions are expected to be dominated by π → π* transitions within the aromatic pyrrole and nitrobenzyl systems. The presence of the electron-donating pyrrole ring and the electron-accepting nitrobenzyl group suggests the possibility of intramolecular charge transfer (ICT) transitions. These ICT transitions, where electron density moves from the donor to the acceptor part of the molecule upon photoexcitation, are often responsible for strong absorption bands.
A typical TD-DFT analysis provides a list of the most significant electronic transitions. Each transition is characterized by its excitation energy (in eV), wavelength (in nm), oscillator strength, and the molecular orbitals involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). Computational studies on similar donor-acceptor molecules confirm that the lowest energy transition is often an ICT from the HOMO, primarily located on the donor moiety, to the LUMO, centered on the acceptor moiety.
The following table shows representative TD-DFT data for a related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, which illustrates the expected output of such a calculation.
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 2.03 | 160 | 0.0021 | HOMO-2 -> LUMO (30%) |
Data from a TD-DFT study on a related 1-benzyl-pyrrole derivative.
Chemical Reactivity Descriptors and Reactivity Site Analysis
Chemical reactivity descriptors, derived from DFT calculations, are used to predict the reactivity of a molecule and identify which atomic sites are most likely to participate in chemical reactions. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), and Fukui functions. irjweb.comresearchgate.net
HOMO, LUMO, and Energy Gap: The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. nih.gov A small energy gap generally implies high chemical reactivity and low kinetic stability. irjweb.com For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, indicating a reactive molecule. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is used to visualize regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. Negative regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and are targets for nucleophiles. In the target molecule, the oxygen atoms of the nitro and carboxylate groups would be expected to be regions of high negative potential, while the hydrogen on the pyrrole nitrogen (N-H) would be a region of positive potential.
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to pinpoint the most reactive sites for nucleophilic (f⁺), electrophilic (f⁻), and radical attacks. mjcce.org.mk For a given atom, a high f⁺ value suggests it is a good site for a nucleophilic attack, while a high f⁻ value indicates a favorable site for an electrophilic attack. researchgate.net
| Descriptor | Definition | Significance |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | Electron-donating ability |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Global electrophilic nature |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. Computational chemistry plays a vital role in predicting the NLO properties of new molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. mdpi.com
Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit large β values. This compound fits this model, with the electron-rich pyrrole ring acting as the donor and the electron-withdrawing nitrobenzyl group serving as the acceptor, connected by the carboxylate linker which can be part of the π-conjugated system. Theoretical studies on similar pyrrole-based NLO chromophores have shown that the presence of strong donor and acceptor groups significantly enhances the first hyperpolarizability. nih.govresearchgate.net DFT calculations are a standard method for computing these properties.
The table below shows calculated NLO properties for related pyrrole hydrazone compounds, demonstrating how structural changes, such as the addition of an electron-withdrawing group, can significantly increase the hyperpolarizability value.
| Compound | Dipole Moment (μ, Debye) | Polarizability (α₀, x 10⁻²⁴ esu) | First Hyperpolarizability (β₀, x 10⁻³⁰ esu) |
|---|---|---|---|
| Pyrrole Hydrazone (3A) | 3.80 | 39.12 | 24.36 |
| Nitro-Substituted Hydrazone (3B) | 8.63 | 41.28 | 48.83 |
| Nitrobenzoyl-Substituted Hydrazone (3C) | 7.72 | 42.74 | 63.89 |
Data from a computational study on pyrrole hydrazone derivatives, illustrating the effect of electron-withdrawing groups on NLO properties. nih.gov
Thermodynamic Parameters and Reaction Feasibility Studies
Computational chemistry can predict various thermodynamic parameters of a molecule at different temperatures, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed alongside frequency analysis, as they rely on the vibrational partition function. mjcce.org.mk
Standard Enthalpy (H°): Represents the total heat content of the system.
Standard Entropy (S°): Measures the degree of disorder or randomness in the system.
Gibbs Free Energy (G°): Defined as G° = H° - TS°, it determines the spontaneity of a process. A negative change in Gibbs free energy (ΔG < 0) for a reaction indicates that the reaction is thermodynamically favorable.
These parameters are essential for understanding the stability of this compound and for studying the feasibility of its synthesis or potential reactions. For example, by calculating the Gibbs free energy of reactants and products, one can predict the spontaneity of a proposed synthetic route. Theoretical studies on reaction mechanisms, such as cycloadditions involving pyrrole, use these parameters to calculate activation energies and reaction energies, thereby explaining experimental outcomes. frontiersin.org While specific thermodynamic data for the title compound is not available, the methodology is standard in computational chemistry reports. mjcce.org.mkacs.org
Biological Activity Studies and Mechanism Oriented Research
Exploration of the Chemical Compound as a Pharmacophore in Bioactive Molecules
The pyrrole (B145914) ring is a foundational five-membered nitrogen-containing heterocycle that serves as a key structural motif in numerous biologically active natural and synthetic compounds. biolmolchem.comnih.gov Its derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net
The pyrrole-2-carboxylate moiety, a central feature of the title compound, is specifically identified as a critical pharmacophore in the design of potential antibacterial agents. nih.govmdpi.com The carbonyl group within this structure is considered a key element that plays an important role in its biological activity. nih.gov Medicinal chemists frequently utilize the pyrrole nucleus as a scaffold, modifying its structure to enhance target selectivity and therapeutic potential. nih.govresearchgate.net The versatility of the pyrrole scaffold allows for the creation of a wide array of derivatives with tailored biological profiles. nih.gov
Role of the 4-Nitrobenzyl Moiety in Modulating Biological Activity
The 4-nitrobenzyl group attached to the pyrrole carboxylate core is crucial in defining the molecule's biological profile. The presence of a nitro group, particularly on an aromatic ring, is a common feature in many bioactive compounds and can significantly influence their efficacy.
Studies on related compounds, such as pyrrolomycins, have shown that replacing halogen atoms with nitro groups can enhance antibacterial activity. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, potentially enhancing its ability to interact with biological targets. nih.gov Research on other antimycobacterial agents has highlighted the importance of a dinitrobenzyl moiety for high activity, suggesting that the nitro group is a key contributor to the compound's potency. nih.gov Furthermore, structure-activity relationship studies of pyrrole-2-carboxamides revealed that attaching phenyl groups with electron-withdrawing substituents, such as nitro groups, to the pyrrole ring can greatly improve anti-tuberculosis activity. nih.gov
Investigation of Antimicrobial Activity Mechanisms
Derivatives of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate have been investigated for their potential to combat various microbial pathogens. The pyrrole core is a common feature in many compounds developed as new potential antibacterial drugs. researchgate.net
The search for novel anti-tuberculosis agents is a critical area of research. Pyrrole derivatives have emerged as promising candidates. researchgate.net A notable example is Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), a compound that incorporates the key structural features of a pyrrole-2-carboxylate and a 4-nitrobenzoyl group. nih.govresearchgate.net This compound was evaluated for its in vitro activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain for tuberculosis research. researchgate.netmdpi.com
ENBHEDPC demonstrated significant antituberculosis activity, with a Minimum Inhibitory Concentration (MIC) value of 0.7 µg/mL. nih.gov This potency is comparable to that of the first-line anti-tuberculosis drug, ethambutol, which has an MIC of 0.5 µg/mL. nih.govresearchgate.net Other studies on pyrrole derivatives have also reported promising MIC values against the H37Rv strain, with some compounds showing better activity than standard drugs like Pyrazinamide and Streptomycin. mdpi.com
| Compound | Organism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
|---|---|---|---|---|
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | Ethambutol | 0.5 |
In addition to its antitubercular potential, the antimicrobial spectrum of pyrrole-based compounds extends to other pathogenic bacteria, including Staphylococcus aureus, a common cause of various infections. The ENBHEDPC compound also showed activity against S. aureus. researchgate.net
The introduction of nitro substituents into the pyrrole nucleus has been shown to improve the minimal bactericidal concentration (MBC) against Gram-positive pathogens like Staphylococcus aureus. researchgate.netmdpi.com Various studies have synthesized and screened pyrrole derivatives, revealing a range of activities. mdpi.comacgpubs.org For instance, some 1,2,3,4-tetrasubstituted pyrrole derivatives have demonstrated potent activity against S. aureus, with zones of inhibition greater than the standard antibiotic tetracycline. acgpubs.org Another study found that 3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide showed activity equivalent to ciprofloxacin against S. aureus. researchgate.net
| Compound Type | Activity Metric | Result | Reference Drug |
|---|---|---|---|
| ENBHEDPC | MIC | Active (MIC value not specified in source) | Ceftriaxone |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | Inhibition Zone | 30 mm | Tetracycline (23 mm) |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 11) | Inhibition Zone | 24 mm | Tetracycline (23 mm) |
| Nitro-Pyrrolomycins | MBC | Improved killing effect compared to parent compound | - |
| 3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | Activity | Equipotent | Ciprofloxacin |
The biological activity of pyrrole derivatives also includes potential antifungal effects. Various research efforts have focused on synthesizing novel pyrrole compounds and screening them against common fungal pathogens. jmcs.org.mxscispace.com
Studies have reported the antifungal activity of pyrrole derivatives linked to other heterocyclic rings, such as oxadiazoles and triazoles, against fungi like Aspergillus niger and Candida albicans. scispace.com For example, certain pyrrole-oxadiazole derivatives showed high activity against C. albicans. scispace.com Another study found that a pyrrole derivative containing a 4-hydroxyphenyl ring was highly active against C. albicans when compared to the standard drug Clotrimazole. researchgate.netjmcs.org.mx While direct studies on this compound are limited, the consistent antifungal activity observed in structurally related compounds suggests that this chemical class is a promising area for the development of new antifungal agents. nih.gov
Antiviral Activity Research (e.g., against Tobacco Mosaic Virus)
The investigation into the therapeutic applications of pyrrole-based compounds extends to their potential as antiviral agents. nih.gov Tobacco Mosaic Virus (TMV) is a widely studied plant virus that serves as a model for screening new antiviral compounds. nih.govmedchemexpress.com
While specific data on the anti-TMV activity of this compound is not available, the broader class of heterocyclic compounds is actively being explored for this purpose. Research has demonstrated the antiviral activity of various small molecules, including pyrazole derivatives and antimicrobial peptides, against TMV. nih.govnih.gov These studies typically involve evaluating the compound's ability to inhibit the formation of lesions on infected plant leaves. nih.gov The general antiviral potential of pyrrole derivatives, coupled with established methodologies for anti-TMV screening, provides a strong rationale for investigating this compound and related compounds for activity against TMV and other viruses. nih.govresearchgate.net
Advanced Applications in Chemical and Materials Science
Utilization as Building Blocks for Complex Molecular Architectures
The 4-nitropyrrole-2-carboxylate scaffold is a well-established building block for constructing larger, more complex molecular structures. The nitro group at the C4 position significantly influences the electron density of the pyrrole (B145914) ring, while the carboxylate group at C2 provides a convenient handle for elaboration, typically through amide bond formation.
Synthesis of DNA Minor-Groove Binders and Related Ligands
One of the most significant applications of 4-nitropyrrole-2-carboxylate derivatives is in the synthesis of DNA minor-groove binders (MGBs). nih.govcore.ac.uk These molecules are designed to fit snugly into the minor groove of the DNA double helix, a region typically targeted by certain natural antibiotics like Netropsin and Distamycin. researchgate.net By recognizing and binding to specific DNA sequences, synthetic MGBs can be developed to modulate gene expression, making them valuable tools in molecular biology and potential therapeutic agents.
The 4-nitropyrrole-2-carboxylate unit is a key component in the construction of oligopyrrole chains that mimic the structure of natural MGBs. The synthesis involves the iterative coupling of these pyrrole units. The carboxylate group is typically activated (e.g., as an acid chloride) and reacted with an amino-functionalized pyrrole unit to form a stable amide bond. The nitro group serves a dual purpose: it deactivates the pyrrole ring towards unwanted electrophilic substitution and its planarity helps maintain the crescent shape of the final MGB, which is crucial for effective DNA binding. nih.govcore.ac.uk The nitro group can be subsequently reduced to an amine to allow for further functionalization or to act as a hydrogen bond donor in the DNA-ligand complex.
Research has demonstrated the use of various esters, such as ethyl 4-nitro-1H-pyrrole-2-carboxylate, as direct precursors in the synthesis of these complex ligands. nih.gov The general strategy allows for the creation of a library of MGBs with varied lengths and appended functional groups designed to enhance binding affinity and sequence specificity.
| Precursor Compound | Resulting Structure Type | Key Synthetic Step |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Oligopyrrole carboxamide | Amide coupling |
| 4-Nitro-1H-pyrrole-2-carboxylic acid | Polyamide DNA binder | Repetitive amide bond formation |
| Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | N-methylated oligopyrrole | Amide coupling followed by N-alkylation |
Design and Synthesis of Novel Heterocyclic Ring Systems
Beyond linear oligomers, 4-nitrobenzyl 1H-pyrrole-2-carboxylate and related compounds are precursors for the synthesis of complex, fused heterocyclic systems. The functional groups on the pyrrole ring can participate in intramolecular reactions to build new rings, leading to novel molecular frameworks with potential applications in medicinal chemistry.
A notable example is the use of a related intermediate, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, in the synthesis of Lixivaptan. This compound is a vasopressin V2 receptor antagonist. The synthesis involves the reductive cyclization of the nitro group with the aldehyde on the pyrrole ring, forming a fused pyrrolo[2,1-c] nih.govmdpi.combenzodiazepine core. This transformation highlights how the nitro and carboxylate (or its synthetic equivalent, an aldehyde) functionalities on the pyrrole scaffold can be strategically employed to construct intricate, polycyclic architectures. While the specific starting material is the 2-carbaldehyde, the 2-carboxylate ester represents a closely related and synthetically accessible precursor.
Chemical Biology Probes and Biochemical Assay Reagents
The unique properties of the nitropyrrole scaffold make it a candidate for the development of chemical probes and assay reagents, although direct applications of this compound itself are not extensively documented. However, the principles underlying the use of nitropyrrole derivatives are well-established.
The nitro group is a strong electron-withdrawing group and a known chromophore. Its presence can be exploited in several ways:
Enzyme Substrates/Inhibitors: The pyrrole core can be designed to mimic the natural substrate of an enzyme. The nitro group can act as a reporter element, with its reduction or modification by the enzyme leading to a detectable change (e.g., colorimetric or fluorometric). For instance, nitro-aromatic compounds are known to be substrates for nitroreductase enzymes, which are of interest in prodrug strategies. mdpi.com
Bioorthogonal Chemistry: The nitro group can be reduced to an amine in situ. This newly formed amine can then participate in specific, bioorthogonal ligation reactions, allowing for the labeling of biomolecules in a complex biological environment.
Fluorescence Quenching: In designing fluorescent probes, a nitro group is often used as a quencher. A probe could be designed where the nitropyrrole unit quenches the fluorescence of a nearby fluorophore. A specific biological event (e.g., enzymatic cleavage) that removes or alters the nitropyrrole moiety would restore fluorescence, providing a "turn-on" signal.
While specific examples for the title compound are sparse, the synthesis of various functionalized 2-nitropyrrole derivatives for biological evaluation against pathogens like Trypanosoma cruzi has been reported, demonstrating the utility of this scaffold in medicinal chemistry and as a probe for biological systems. mdpi.com
Potential in Optoelectronic and Sensing Materials Development
The field of organic electronics leverages conjugated organic molecules, like pyrrole, for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.com Polypyrrole is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the monomer units. mdpi.com
The introduction of a nitro group, an electron-withdrawing unit, onto the pyrrole ring dramatically alters its electronic properties. This modification can be harnessed in materials science:
Tuning Electronic Properties: In conjugated polymers, alternating electron-donating and electron-accepting units can lower the band gap of the material, shifting its absorption and emission properties towards longer wavelengths (red-shift). researchgate.net A nitropyrrole unit could serve as the electron-accepting component in such a "donor-acceptor" polymer, allowing for the rational design of materials with specific optoelectronic characteristics. rsc.org
Chemical Sensors: The conductivity of polypyrrole-based films is sensitive to their chemical environment. Exposure to certain analytes can change the polymer's oxidation state and, consequently, its resistance. This forms the basis of chemiresistive sensors. nih.gov Incorporating nitropyrrole units could enhance selectivity. The electron-deficient nitro-substituted ring may exhibit a stronger affinity for electron-rich (reducing) analytes, potentially leading to sensors with high sensitivity and selectivity for specific gases or molecules, such as ammonia or volatile organic compounds. nih.gov While research has focused more on polypyrrole itself, the functionalization with groups like nitro substituents is a key strategy for developing next-generation sensing materials. mdpi.comresearchgate.net
| Application Area | Role of Nitropyrrole Unit | Potential Advantage |
| Conjugated Polymers | Electron-accepting moiety | Lowering of HOMO-LUMO gap, red-shifted absorption |
| Organic Semiconductors | Tuning of charge transport properties | Creation of n-type or ambipolar materials |
| Chemical Sensors | Active sensing material | Enhanced selectivity towards specific analytes |
Challenges and Future Perspectives in the Research of 4 Nitrobenzyl 1h Pyrrole 2 Carboxylate
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the study of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate lies in the development of efficient and environmentally benign synthetic methods. Traditional methods for synthesizing pyrrole (B145914) derivatives, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, often involve harsh reaction conditions, toxic catalysts, and generate significant waste. semanticscholar.orgdtu.dk The future of synthesizing this and other pyrrole-based compounds is moving towards greener and more sustainable practices.
Recent advancements in catalysis offer promising avenues. For instance, an iridium-catalyzed synthesis has been developed for pyrroles that utilizes renewable alcohols as starting materials and eliminates two equivalents of hydrogen gas, presenting a highly sustainable approach. nih.gov Such catalytic systems, if adapted for this compound, could significantly improve the efficiency and environmental footprint of its production.
Furthermore, the principles of green chemistry, such as the use of less hazardous solvents, renewable feedstocks, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), are being increasingly applied to the synthesis of pyrrole derivatives. semanticscholar.org A notable development is the synthesis of pyrrole-2-carboxylic acid from cellulose (B213188) and chitin-based feedstocks, showcasing the potential for bio-based routes. cam.ac.ukresearchgate.net Future research will likely focus on adapting these green methodologies to the specific synthesis of this compound, aiming for high-yield, cost-effective, and sustainable production.
| Synthesis Method | Description | Potential Advantages for this compound |
| Iridium-Catalyzed Synthesis | Utilizes secondary alcohols and amino alcohols with the elimination of hydrogen gas. nih.gov | Sustainable, atom-economical, and tolerant of various functional groups. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, and potentially milder conditions. |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to enhance chemical reactivity. semanticscholar.org | Increased reaction rates and yields, and can facilitate reactions at lower temperatures. |
| Bio-based Feedstock Synthesis | Utilizes renewable resources like cellulose and chitin to produce pyrrole precursors. cam.ac.ukresearchgate.net | Greatly improved sustainability and reduced reliance on petrochemicals. |
Deeper Understanding of Structure-Activity Relationships through Computational Methods
A significant frontier in the research of this compound is the application of computational methods to elucidate its structure-activity relationships (SAR). nih.gov Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity and mechanism of action of novel compounds. nih.govresearchgate.net
For instance, molecular docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and in designing more potent and selective analogs. nih.gov 3D-QSAR models can correlate the physicochemical properties of a series of related compounds with their biological activities, providing valuable insights for lead optimization. researchgate.net
Future research will likely involve the extensive use of these computational tools to build predictive models for the biological activities of this compound and its derivatives. These in silico studies, when combined with experimental validation, can significantly accelerate the drug discovery process, saving time and resources. nih.gov
| Computational Method | Application in Studying this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., enzymes, receptors). nih.gov | Identification of potential therapeutic targets and understanding of binding interactions. |
| 3D-QSAR | Correlating 3D molecular properties with biological activity to guide lead optimization. researchgate.net | Development of predictive models for designing more potent and selective analogs. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its complex with a biological target over time. nih.gov | Understanding the stability of the complex and the mechanism of interaction. |
Expanding the Scope of Biological Applications and Mechanistic Insights
The pyrrole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. nih.govalliedacademies.orgresearchgate.net The presence of the 4-nitrobenzyl group in this compound suggests potential for unique biological activities, as nitro-containing compounds are known for their diverse pharmacological effects. nih.gov
A significant body of research has demonstrated the antimicrobial potential of pyrrole derivatives. For example, a study on ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate showed potent activity against Mycobacterium tuberculosis. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit antimycobacterial properties.
Future investigations should focus on a comprehensive screening of this compound against a wide array of biological targets. This includes various bacterial and fungal strains, cancer cell lines, and inflammatory pathways. researchgate.net Once promising activities are identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve identifying the specific enzymes or signaling pathways that are targeted by the molecule. researchgate.net
Exploration of Novel Material Applications
Beyond its potential biological applications, the pyrrole moiety in this compound makes it an interesting candidate for the development of novel materials. Polypyrrole (PPy) is a well-known conducting polymer with applications in electronics, sensors, and energy storage. wikipedia.orgbohrium.com The properties of polypyrrole can be tuned by incorporating different substituents onto the pyrrole ring. nih.gov
The 4-nitrobenzyl group in this compound could impart unique electronic and optical properties to a corresponding polymer. The electron-withdrawing nature of the nitro group can influence the conductivity and redox properties of the polymer. mdpi.com Furthermore, pyrrole-based porous organic polymers (POPs) have shown promise in applications such as gas storage and catalysis. nih.gov
Future research in this area should explore the polymerization of this compound and the characterization of the resulting polymer's properties. This includes investigating its electrical conductivity, thermal stability, and potential for use in electronic devices, sensors, or as a catalyst. The development of copolymers with other monomers could also lead to materials with tailored properties for specific applications. mdpi.com
| Material Type | Potential Application of this compound Based Materials | Key Properties to Investigate |
| Conducting Polymers | Organic electronics, sensors, antistatic coatings, electromagnetic shielding. wikipedia.orgtandfonline.com | Electrical conductivity, electrochemical stability, processability, film-forming properties. |
| Porous Organic Polymers (POPs) | Gas storage and separation, heterogeneous catalysis, proton conduction. nih.gov | Surface area, pore size distribution, thermal and chemical stability, catalytic activity. |
| Functional Coatings | Corrosion protection, biocompatible coatings for medical devices. | Adhesion, barrier properties, biocompatibility, surface energy. |
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The most fruitful path forward in the research of this compound will involve a close integration of experimental and theoretical methods. nih.gov A synergistic approach, where computational predictions guide experimental work and experimental results are used to refine theoretical models, will be essential for a comprehensive understanding of this compound.
For example, computational screening can identify a range of potential biological targets for this compound. These predictions can then be validated through in vitro and in vivo experiments. nih.gov Similarly, experimental data on the synthesis and properties of new derivatives can be used to develop more accurate and predictive QSAR models. researchgate.net
This integrated approach will not only accelerate the pace of discovery but also provide a deeper and more nuanced understanding of the chemical, physical, and biological properties of this compound. The challenges in synthesizing and characterizing this compound and its derivatives can be more efficiently addressed when guided by theoretical insights, leading to the rational design of molecules with desired properties for therapeutic or material science applications.
Q & A
Q. What are the recommended synthetic routes for preparing 4-nitrobenzyl 1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via N-alkylation or esterification reactions. A robust method involves reacting methyl 1H-pyrrole-2-carboxylate with 4-nitrobenzyl bromide in the presence of a base (e.g., NaH or K₃PO₄) and a CuSO₄ catalyst under inert conditions (N₂ atmosphere) . Key parameters include:
- Solvent: Anhydrous toluene or DMF.
- Temperature: 85°C for 48 hours.
- Catalyst: CuSO₄·5H₂O with 1,10-phenanthroline as a ligand.
- Yield: ~70–95% after column chromatography purification.
For optimization, varying substituents on the pyrrole ring (e.g., amino or nitro groups) may require protecting group strategies. Parallel reactions under microwave irradiation could reduce time .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions dominate its packing?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Slow evaporation of petroleum ether/ethyl acetate (2:1) solutions .
- Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: SHELXL software for structure solution and refinement .
Dominant Interactions (from Hirshfeld analysis ):
| Interaction Type | Contribution (%) | Distance Range (Å) |
|---|---|---|
| H···O (nitro) | 25–30% | 2.40–2.60 |
| C–H···π | 15–20% | 3.30–3.50 |
| π–π stacking | 10–15% | 3.60–3.80 |
The nitro group participates in strong hydrogen bonds, while aromatic interactions stabilize the lattice.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability and charge-transfer potential .
- Electrophilicity Index (ω): High values (>2.5 eV) suggest reactivity toward nucleophiles.
- Electrostatic Potential (ESP): Nitro groups act as electron-deficient regions, guiding substitution patterns.
Validation: Compare computed IR/Raman spectra with experimental data to confirm conformer stability .
Q. What methodologies are used to evaluate the antitumor activity of this compound derivatives?
Answer:
-
In Vitro Assays:
- Cell Lines: MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells.
- MTT Assay: Measure IC₅₀ values after 48–72 hours of exposure.
- Apoptosis Markers: Caspase-3/7 activation via fluorescence assays.
-
Structure-Activity Relationship (SAR):
- Modifications: Substituents at the pyrrole C-3 position enhance activity (e.g., quinazoline hybrids reduce IC₅₀ by 40%) .
- Mechanism: DNA intercalation or topoisomerase inhibition inferred from docking studies.
Q. How does this compound behave in coordination chemistry, and what metal complexes are relevant?
Answer: The ester carbonyl and nitro groups act as ligands. Example synthesis:
- Zinc Complex: React with ZnCl₂ in CHCl₃/MeOH to form dichloridobis(ligand)zinc.
- Geometry: Distorted tetrahedral (confirmed by SC-XRD).
- Application: Photoluminescence studies show blue-shifted emission (~450 nm) .
Advanced Analysis:
- EPR Spectroscopy: Detect paramagnetic species in Cu(II) complexes.
- DFT-Molecular Dynamics: Simulate ligand exchange dynamics in solution.
Q. What are the challenges in refining high-resolution crystallographic data for this compound, and how are they addressed?
Answer: Challenges:
- Disorder: Nitrobenzyl groups may exhibit rotational disorder.
- Twinned Data: Requires integration with TWINABS .
Solutions:
- SHELXL Refinement: Use PART instructions for disordered atoms.
- Hirshfeld Restraints: Apply to maintain chemically sensible geometries .
- Validation: Check R-factor convergence (R₁ < 5%) and ADP consistency.
Q. How can solvent effects be computationally modeled to predict the solubility and stability of this compound?
Answer:
- Continuum Solvation Models (SMD): Calculate solvation free energy (ΔG_solv) in water, DMSO, or ethanol.
- MD Simulations: Analyze aggregation tendencies in aqueous solutions (e.g., GROMACS with OPLS-AA force field).
- Experimental Correlation: Compare with HPLC solubility measurements (e.g., 25 mg/mL in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
